Defensin ARD1
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DKLIGSCVWGAVNYTSNCNAECKRRGYKGGHCGSFANVNCWCET |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Defensin Ard1
Core Structural Motifs in Defensins
The fundamental structure of Defensin (B1577277) ARD1 is built upon a scaffold common to many defensins found in insects, plants, and fungi. This scaffold is defined by the arrangement of cysteine residues and the secondary structural elements they stabilize.
The Cysteine-Stabilized αβ Motif (CSαβ) in Defensin ARD1
The Cysteine-Stabilized αβ (CSαβ) motif is the quintessential structural characteristic of this compound and related peptides. nih.govfrontiersin.org This motif consists of an α-helix packed against a two-stranded antiparallel β-sheet, all held together by a network of disulfide bonds. nih.govresearchgate.net This compact, globular structure confers significant stability to the peptide, making it resistant to proteolysis and thermal degradation. nih.gov The CSαβ scaffold is not merely a structural framework but also plays a direct role in the peptide's function by presenting key amino acid residues in an optimal orientation for interaction with fungal membranes. rcsb.orgnih.gov this compound, isolated from the immune hemolymph of the caterpillars of Archeoprepona demophoon, is a 44-amino acid peptide that adopts this canonical CSαβ fold. rcsb.orgebi.ac.uk
Configuration of Disulfide Bonds and Their Contribution to Tertiary Structure
The tertiary structure of this compound is critically dependent on the precise connectivity of its six cysteine residues, which form three intramolecular disulfide bonds. nih.govnih.gov These covalent cross-links are essential for maintaining the compact, folded state of the peptide. nih.gov The disulfide bridge pattern in insect defensins like ARD1 typically follows a Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI) connectivity. researchgate.net This arrangement clamps the α-helix to the β-sheet, a defining feature of the CSαβ motif. nih.gov The disulfide bonds impart considerable rigidity to the molecule, which is crucial for its biological activity. The reduction of these bonds leads to the unfolding of the peptide and a loss of its antifungal efficacy. nih.gov
Table 1: Disulfide Bond Connectivity in Insect Defensins
| Disulfide Bond | Cysteine Residue Pairing |
| 1 | Cys I - Cys IV |
| 2 | Cys II - Cys V |
| 3 | Cys III - Cys VI |
Features of Alpha-Helical and Beta-Sheet Components
The secondary structure of this compound is composed of a distinct α-helix and a two-stranded antiparallel β-sheet. rcsb.orglibretexts.org The α-helix in ARD1 is a key feature, and modifications to its amino acid sequence have been shown to significantly impact the peptide's antifungal potency. nih.gov The β-sheet component of the CSαβ motif is typically an antiparallel β-hairpin. avcr.cz This arrangement of secondary structural elements creates an amphipathic molecule, with a clear segregation of hydrophobic and cationic residues. rcsb.org This amphipathicity is a critical factor in the mechanism of action for many antimicrobial peptides, facilitating their interaction with and disruption of microbial cell membranes. nih.gov The α-helix and β-sheet are held in close proximity by the disulfide bonds, forming a stable and compact molecular structure. plos.org
Table 2: Secondary Structure Elements in this compound
| Secondary Structure | Description |
| α-helix | A right-handed coiled conformation. |
| β-sheet | Composed of two antiparallel β-strands. |
Advanced Methodologies for Structural Elucidation of this compound
The determination of the three-dimensional structure of this compound to a high resolution has been achieved through a combination of advanced biophysical and computational techniques. These methods have provided detailed insights into the molecular architecture of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary experimental technique used to determine the three-dimensional solution structure of this compound. rcsb.orgnih.govresearchgate.net This powerful method allows for the characterization of the peptide's structure and dynamics in a solution environment, which more closely mimics its physiological state. The process involves the assignment of NMR signals to specific atomic nuclei within the peptide, followed by the measurement of through-bond and through-space interactions to generate a set of distance and dihedral angle restraints. avcr.cz For ARD1, a set of 100 structures was calculated, with the 10 lowest-energy structures being selected as representative of the solution conformation. rcsb.org The resulting NMR structure confirmed the presence of the canonical CSαβ fold, with a well-defined α-helix and a two-stranded antiparallel β-sheet. rcsb.orgnih.gov
Computational Modeling and Theoretical Structure Prediction
Computational modeling has played a complementary role in understanding the structure-activity relationships of this compound. rcsb.org By comparing the experimentally determined 3D structure of ARD1 with that of its homolog, heliomicin (B1576475), researchers have been able to identify key residues that contribute to its enhanced antifungal activity. rcsb.orgnih.gov This comparative analysis allows for the in silico design of new peptide analogs with potentially improved therapeutic properties. rcsb.org Computational methods, such as molecular dynamics simulations, can also be used to predict the behavior of the peptide in different environments, such as in the presence of a model cell membrane, providing further insights into its mechanism of action. mdpi.com These theoretical predictions, when combined with experimental data, provide a powerful approach for the lead optimization of antifungal peptides. ebi.ac.uk
Analysis of Structure-Activity Relationships in this compound
This compound is an antifungal peptide originally isolated from the immune hemolymph of the caterpillar Archaeoprepona demophoon smolecule.comrcsb.org. Its structure is characterized by a cysteine-stabilized αβ motif, which consists of an alpha-helix and beta-sheets held together by three disulfide bonds smolecule.comfrontiersin.org. This stable scaffold is crucial for its biological activity. The antifungal action of ARD1 is largely attributed to its ability to interact with and disrupt the cell membranes of pathogenic fungi smolecule.com. This interaction is governed by the peptide's amphipathic properties, meaning it has both hydrophobic and positively charged (cationic) regions rcsb.org.
Mutation studies on ARD1 have shown that subtle alterations in its hydrophobicity and cationicity can significantly enhance its activity spectrum and increase its potency frontiersin.orgresearchgate.net. The arrangement of cationic and hydrophobic residues is critical for its antifungal efficacy rcsb.org.
Investigation of Specific Amino Acid Residues and Their Functional Significance
ARD1 is closely related to another antifungal peptide, heliomicin, differing by only two amino acid residues. Despite this high degree of similarity, ARD1 exhibits two- to eightfold greater activity against the human pathogens Aspergillus fumigatus and Candida albicans rcsb.orgresearchgate.net. This highlights the profound impact that even minor changes in the amino acid sequence can have on the peptide's functional potency.
Further investigations into the functional significance of specific residues have been carried out through site-directed mutagenesis, leading to the development of engineered analogs with improved antifungal properties rcsb.org.
Rational Design and Engineering of this compound Analogs
The stability and well-defined structure of defensins like ARD1 make them excellent templates for rational drug design and peptide engineering frontiersin.orgnih.gov. By making targeted amino acid substitutions, researchers have successfully created ARD1 analogs with enhanced antifungal activity. Two notable examples are the engineered peptides ETD-135 and ETD-151, which were developed through site-directed mutagenesis of ARD1 to modify its cationic and hydrophobic properties rcsb.org.
These engineered analogs, ETD-135 and ETD-151, demonstrated improved antifungal activity compared to the naturally occurring ARD1 and heliomicin rcsb.org. A comparative analysis of the three-dimensional structures of these four molecules revealed that modifications to the amphipathic characteristics have a direct impact on the molecule's potency rcsb.org. This work has helped to define an optimal arrangement of cationic and hydrophobic regions to achieve the most effective antifungal activity rcsb.org.
The following table details the specific mutations and their intended effects on the physicochemical properties of the ARD1 analogs.
| Peptide | Parent Peptide | Mutation | Position | Intended Effect | Resulting Property Change |
| ETD-135 | ARD1 | Alanine to Leucine | 36 | Increase hydrophobicity | Enhanced antifungal activity |
| ETD-151 | ARD1 | Asparagine to Arginine | 19 | Increase cationicity | Enhanced antifungal activity |
This table summarizes the engineered analogs of this compound and the specific amino acid substitutions made to enhance their antifungal properties. researchgate.net
These findings underscore the potential of rational design to optimize the therapeutic properties of natural peptides like this compound.
Biosynthesis, Processing, and Subcellular Localization of Defensin Ard1
Genetic Organization and Precursor Protein Structure
The synthesis of Defensin (B1577277) ARD1 begins with the expression of its corresponding gene, which, like other insect defensins, encodes a larger precursor protein. nih.govfrontiersin.org This precursor is a standard feature for defensins across different biological kingdoms, ensuring that the potent, membrane-disrupting peptide is kept inactive until it is secreted. nih.gov The precursor protein is a single polypeptide chain that contains distinct domains: an N-terminal signal peptide, a propeptide domain, and the C-terminal mature Defensin ARD1 sequence. nih.govfrontiersin.org
The biosynthesis of this compound is directed toward the secretory pathway by an N-terminal signal peptide. nih.govnih.gov This short peptide sequence, typically 16-30 amino acids long, is the first part of the protein to emerge from the ribosome during translation. wikipedia.org Its primary function is to act as a molecular tag that targets the entire nascent polypeptide to the endoplasmic reticulum (ER). wikipedia.orgmdpi.com This targeting is a critical first step, as the ER is the entry point for proteins destined for secretion out of the cell. mdpi.com Once the precursor protein is translocated into the ER, the signal peptide is typically cleaved by a signal peptidase enzyme and subsequently degraded. wikipedia.org The presence of this signal peptide is a hallmark of defensins and other secreted proteins, ensuring they are correctly sorted and transported. nih.govusda.gov
Following the signal peptide, the this compound precursor contains a propeptide domain. nih.govfrontiersin.org In many defensin types, such as myeloid α-defensins, this pro-region is anionic (negatively charged), which is thought to neutralize the cationic (positively charged) nature of the mature defensin domain, thereby preventing cytotoxic activity inside the host cell. nih.gov For insect defensins, the propeptide domain ends with a conserved cleavage motif, often composed of basic amino acid residues. nih.govfrontiersin.org This motif marks the site for proteolytic cleavage, a crucial step that liberates the mature, active defensin peptide from its precursor. nih.govbiorxiv.org This proteolytic removal is a key event in the maturation process.
Enzymatic Pathways Involved in this compound Maturation
The maturation of this compound from its inactive precursor requires specific enzymatic cleavage. While the exact enzymes for ARD1 have not been individually detailed, the processing of insect defensins provides a well-established model. The cleavage of the propeptide from the mature defensin domain frequently occurs at specific, conserved sites. nih.gov In many insect antimicrobial peptides, including some defensins, this cleavage is performed by furin-like proteases, which recognize and cut at multi-basic motifs (like the "RVRR" site in the precursor for the Drosophila peptides Drosocin and Buletin). biorxiv.org Similar serine proteases are responsible for processing human defensins, such as trypsin in the small intestine. nih.gov The final mature this compound peptide is stabilized by the formation of three intramolecular disulfide bonds between its cysteine residues, a characteristic feature of the cysteine-stabilized αβ motif common to insect defensins. smolecule.comfrontiersin.org
Intracellular Trafficking and Extracellular Secretion Mechanisms
The journey of this compound begins with its co-translational translocation into the endoplasmic reticulum, guided by its N-terminal signal peptide. nih.govwikipedia.org Within the ER, the protein undergoes folding and disulfide bond formation. From the ER, the precursor protein is trafficked through the Golgi apparatus, the central sorting station of the cell for secreted proteins. It is within the Golgi or in subsequent secretory vesicles that the final proteolytic cleavage of the propeptide likely occurs, activating the defensin just before secretion. nih.gov
The mature peptide is packaged into secretory vesicles which then move to the cell periphery. researchgate.net In response to stimuli, such as a bacterial or fungal challenge, these vesicles fuse with the cell membrane and release their contents into the extracellular space. researchgate.netplos.org The initial isolation of this compound from the hemolymph (the insect equivalent of blood) of Archaeoprepona demophoon is direct evidence of its nature as a secreted protein, released into circulation to participate in the systemic immune response against pathogens. smolecule.com
Molecular and Cellular Mechanisms of Action of Defensin Ard1
Antimicrobial Mechanisms of Defensin (B1577277) ARD1
Defensin ARD1, a potent antifungal peptide, was first isolated from the immune hemolymph of the caterpillars of Archaeoprepona demophoon. rcsb.org This defensin is a notable member of the cysteine-stabilized αβ motif family, which is characterized by an alpha-helix and beta-sheets stabilized by three disulfide bonds. smolecule.com Although it shares a high degree of similarity with another defensin, heliomicin (B1576475), differing by only two amino acid residues, ARD1 demonstrates significantly higher activity against key human fungal pathogens. rcsb.orgusp.br
This compound exhibits potent activity against the filamentous fungus Aspergillus fumigatus, a significant human pathogen. rcsb.orgsmolecule.com Research has shown that ARD1 is more active against A. fumigatus than the related defensin, heliomicin. rcsb.orgusp.br This enhanced activity is attributed to subtle differences in its amino acid sequence which impact its cationic and hydrophobic properties, key factors in its antifungal efficacy. rcsb.org
Similarly, this compound is also highly effective against the yeast Candida albicans, another major human fungal pathogen. rcsb.orgsmolecule.com Studies have demonstrated that ARD1's activity against C. albicans is two to eight times greater than that of heliomicin. usp.br This highlights the significant impact of minor structural variations on the biological function of these peptides.
Table 1: Comparative Antifungal Activity of this compound
| Fungal Pathogen | Relative Activity of ARD1 compared to Heliomicin |
|---|---|
| Aspergillus fumigatus | More active rcsb.orgusp.br |
| Candida albicans | 2 to 8-fold more active usp.br |
Defensins as a group are key components of the innate immune system in a wide range of organisms, from insects to plants and mammals. usp.brscielo.br They typically exhibit a broad spectrum of antimicrobial activity against bacteria (both Gram-positive and Gram-negative), fungi, and some enveloped viruses. scielo.brfrontiersin.org This wide-ranging activity makes them attractive candidates for the development of new anti-infective agents. rcsb.org The antimicrobial efficacy of defensins is often influenced by factors such as the surrounding salt concentration, which can impact their ability to interact with microbial membranes. frontiersin.orgmdpi.comasm.org
The primary mechanism by which many defensins, including likely ARD1, exert their antimicrobial effects is through direct interaction with and disruption of the pathogen's cell membrane. smolecule.commdpi.com The cationic nature of these peptides facilitates an electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. mdpi.commdpi.com
This initial binding is followed by a process that leads to membrane permeabilization, creating pores or channels in the membrane. mdpi.comfrontiersin.org This disruption of the membrane integrity results in the leakage of essential cytoplasmic contents, ultimately leading to cell death. mdpi.com The specific models for this membrane disruption can vary and include the "barrel-stave," "toroidal-pore," and "carpet" models. frontiersin.orgelifesciences.org For some defensins, this membrane permeabilization is a primary mode of action, while for others it may be a secondary effect that occurs at higher concentrations. mdpi.com
Mechanisms of Action on Microbial Targets
Interference with Intracellular Macromolecule Synthesis
Defensins, as a class of antimicrobial peptides, can exert their effects through various mechanisms, including the disruption of essential intracellular processes. While many defensins act on the cell membrane, some are capable of being internalized, where they can interfere with the synthesis of vital macromolecules. mdpi.commdpi.com The cationic nature of most defensins facilitates their potential interaction with negatively charged molecules such as nucleic acids. mdpi.com This interaction could theoretically lead to a broad inhibition of DNA synthesis, transcription, and mRNA translation within the target cell. mdpi.com
A proposed mechanism of action for some antimicrobial peptides, including those in the cysteine-stabilized αβ (CS-αβ) defensin family to which ARD1 belongs, involves the attack of intracellular components, such as those involved in protein synthesis. nih.gov Plant defensins, which share structural similarities with insect defensins, have been reported to inhibit protein synthesis. mdpi.com The process of protein synthesis is a fundamental requirement for cell viability, and its inhibition is an effective antimicrobial strategy employed by various compounds. microbenotes.com This inhibition can occur at different stages, including the disruption of ribosomal function or interference with the formation of peptide chains. microbenotes.com For the broader defensin family, mechanisms such as the inhibition of nuclear import of viral RNA have been observed, which indirectly impacts protein synthesis. frontiersin.org However, direct experimental evidence specifically demonstrating the inhibition of protein synthesis by this compound has not been extensively documented in the available literature.
The ability of antimicrobial peptides to interact with nucleic acids represents a significant intracellular mechanism of action. mdpi.com Due to their typically positive charge, defensins are predisposed to bind to the negatively charged phosphate (B84403) backbone of DNA and RNA. mdpi.comrikengenesis.jp Such binding can have profound consequences for the pathogen, potentially inhibiting cellular replication and transcription. mdpi.com For instance, some human defensins are known to bind to DNA, which is believed to contribute to their antimicrobial activity. mdpi.com Furthermore, certain defensins can be internalized by cells, a prerequisite for any interaction with nuclear or cytoplasmic nucleic acids. mdpi.comusp.br The pea defensin Psd1, for example, has been observed to co-localize with the nuclei of susceptible fungal cells. usp.br While these findings establish a precedent for the defensin family, specific studies detailing the direct binding or interaction of this compound with fungal DNA or RNA are not prominently available.
Modulation of Microbial Metabolic Pathways
Beyond direct membrane disruption and interference with macromolecular synthesis, defensins can modulate various microbial metabolic pathways. mdpi.comnih.gov The antifungal activity of some defensins is linked to the induction of reactive oxygen species (ROS) and the impairment of mitochondrial function, which are central to cellular metabolism. nih.gov For example, the defensin HsAFP1 requires a functional respiratory chain in the target fungus to exert its effect. nih.gov This suggests a mechanism that goes beyond simple physical disruption and involves the manipulation of the pathogen's metabolic state. nih.gov The inhibition of fungal secondary metabolism, including the biosynthesis of mycotoxins, has also been proposed as a potential outcome of defensin activity, possibly stemming from broader effects on gene expression. mdpi.com Furthermore, some defensins have been shown to inhibit plasma membrane H+-ATPases, which are crucial enzymes for maintaining the proton-motive force and cellular energy balance. nih.gov While these mechanisms are established for other members of the defensin family, specific research detailing how this compound modulates the metabolic pathways of its target fungi is limited.
Enzyme Inhibition by Defensins
A number of defensins have been identified as potent inhibitors of specific enzymes, adding another layer to their antimicrobial and defensive functions. frontiersin.org This activity is not limited to antimicrobial effects; for instance, human α-defensins can inactivate various bacterial protein toxins, many of which are enzymes themselves, such as the lethal factor of Bacillus anthracis and the exotoxin A of Pseudomonas aeruginosa. mdpi.comnih.gov This inhibition can occur through direct binding to the toxin, preventing it from reaching its substrate or cellular target. mdpi.comglacieronehealth.org Plant defensins isolated from Vigna unguiculata have also been shown to function as enzyme inhibitors. frontiersin.org While this compound is primarily known for its antifungal properties, its potential to act as an enzyme inhibitor is plausible given the functional diversity of the defensin family. However, specific fungal or host enzymes that are directly targeted and inhibited by this compound have not been clearly identified in the reviewed scientific literature.
This compound in Host-Pathogen Molecular Interactions
Molecular Recognition and Binding to Pathogen-Associated Molecular Patterns (PAMPs)
The initial step in the action of many antimicrobial peptides, including defensins, involves the recognition of and binding to specific molecules on the pathogen's surface. These molecules, known as Pathogen-Associated Molecular Patterns (PAMPs), are conserved structures essential for the microbe. For fungi, PAMPs include components of the cell wall such as β-glucan, chitin (B13524), and various lipids like sphingolipids. mdpi.com
The interaction with specific lipids in the plasma membrane is a prerequisite for the antifungal activity of several defensins. mdpi.com For example, the plant defensin NaD1 has been shown to bind to the fungal cell wall, and its ability to interact with β-glucan and chitin has been noted. mdpi.commdpi.com Similarly, other defensins target glucosylceramide, a type of sphingolipid present in fungal membranes. mdpi.com The cationic and amphipathic nature of defensins like ARD1 is crucial for these initial electrostatic interactions with the negatively charged components of the fungal cell surface. nih.govfrontiersin.org
While direct studies on this compound binding to specific PAMPs are not extensively detailed, the high degree of structural and functional conservation among insect and plant defensins suggests a similar mode of action. usp.brfrontiersin.org The interaction is often driven by specific motifs within the defensin structure, such as the γ-core motif, which has been implicated in membrane binding. mdpi.com This initial binding is a critical step that precedes membrane permeabilization or internalization of the peptide to reach intracellular targets. mdpi.com
Data Tables
Antifungal Activity of this compound and Engineered Analogs
| Peptide | Target Fungus | MIC (µM) | Fold-Activity vs. Heliomicin | Reference |
| Heliomicin | Aspergillus fumigatus | > 25 | 1x | usp.br |
| Heliomicin | Candida albicans | 12.5 | 1x | usp.br |
| ARD1 | Aspergillus fumigatus | 12.5 | 2-8x | usp.br |
| ARD1 | Candida albicans | 1.6 | 2-8x | usp.br |
| ETD-135 (ARD1 Mutant) | Aspergillus fumigatus | 3.2 | > 2-4x vs. ARD1 | usp.brrcsb.org |
| ETD-135 (ARD1 Mutant) | Candida albicans | 0.8 | > 2-4x vs. ARD1 | usp.brrcsb.org |
| ETD-151 (ARD1 Mutant) | Aspergillus fumigatus | 3.2 | > 2-4x vs. ARD1 | usp.brrcsb.org |
| ETD-151 (ARD1 Mutant) | Candida albicans | 0.8 | > 2-4x vs. ARD1 | usp.brrcsb.org |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The activity of ARD1 and its mutants is reported as being 2 to 8-fold and 2 to 4-fold more active, respectively, than the reference peptides.
Disruption of Pathogen Virulence Factors
This compound, an antifungal peptide derived from the immune hemolymph of the caterpillar Archaeoprepona demophoon, primarily exerts its effects through the direct disruption of fungal cell membranes, a key virulence factor for pathogenic fungi. smolecule.comebi.ac.uk This mechanism involves the peptide's cationic and hydrophobic properties, which facilitate its interaction with the negatively charged components of fungal cell walls and membranes. smolecule.comfrontiersin.org The structure of ARD1, characterized by a cysteine-stabilized αβ (CSαβ) motif, is crucial for this activity. smolecule.comfrontiersin.org This stable scaffold, consisting of an alpha-helix and beta-sheets held together by three disulfide bonds, allows the peptide to effectively insert into and permeabilize the fungal membrane, leading to cell lysis and death. smolecule.com
Research has shown that ARD1 is particularly potent against human pathogens such as Aspergillus fumigatus and Candida albicans. smolecule.comrcsb.org Its action is not limited to simple membrane permeabilization; it is a complex process influenced by the specific organization of cationic and hydrophobic regions on the peptide's surface. rcsb.org This amphipathic nature is a critical determinant of its antifungal potency. rcsb.org While the primary described mechanism is membrane disruption, this action effectively neutralizes the pathogen's ability to maintain cellular integrity, a fundamental aspect of its virulence.
Studies involving site-directed mutagenesis of ARD1 have led to the engineering of peptides with enhanced antifungal activity, such as ETD-135 and ETD-151. rcsb.org These analogs, with modifications in their cationic or hydrophobic regions, have demonstrated improved efficacy compared to the native ARD1, highlighting the importance of these properties in disrupting fungal virulence. rcsb.org The table below summarizes the antifungal activity of this compound and its engineered variants.
| Compound | Target Pathogen | Observed Effect | Reference |
|---|---|---|---|
| This compound | Aspergillus fumigatus | Inhibition of growth, more active than heliomicin. rcsb.org | rcsb.org |
| This compound | Candida albicans | Inhibition of growth, more active than heliomicin. smolecule.comrcsb.org | smolecule.comrcsb.org |
| ETD-135 (ARD1 analog) | Fungal Pathogens | Improved antifungal activity over native ARD1. rcsb.org | rcsb.org |
| ETD-151 (ARD1 analog) | Fungal Pathogens | Improved antifungal activity over native ARD1. rcsb.org | rcsb.org |
Immunomodulatory Roles in Host Defense Systems (General Defensin Context)
Defensins are not only direct antimicrobial agents but also function as versatile signaling molecules that modulate the host's innate and adaptive immune responses. frontiersin.orgwikipedia.orgnih.gov These peptides can influence a wide range of immune processes, including cytokine and chemokine production, inflammation, and the recruitment and activation of various immune cells. nih.govmdpi.com The immunomodulatory functions of defensins are complex and can be both pro-inflammatory and anti-inflammatory, depending on the specific defensin, its concentration, and the cellular context. plos.orgmdpi.com This dual functionality allows for a finely tuned immune response to pathogens and other inflammatory stimuli.
Interaction with Host Cell Receptors and Signaling Cascades
Defensins exert their immunomodulatory effects by interacting with a variety of host cell surface receptors. nih.govnih.gov For instance, human β-defensins are known to interact with chemokine receptors such as CCR6, which is expressed on immature dendritic cells and memory T cells. nih.govfrontiersin.org This interaction can trigger the chemotaxis of these cells to sites of infection or inflammation. nih.gov
Furthermore, some defensins can activate Toll-like receptors (TLRs), which are key pattern recognition receptors in the innate immune system. frontiersin.orgjmb.or.kr For example, murine β-defensin 2 can activate dendritic cells through a TLR4-dependent mechanism. frontiersin.org The binding of defensins to these receptors initiates intracellular signaling cascades, often involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB). mdpi.comjmb.or.kr Activation of these pathways leads to the transcriptional upregulation of genes encoding pro-inflammatory cytokines, chemokines, and other immune mediators, thereby amplifying the immune response. nih.govmdpi.com
Modulation of Host Immune Cell Recruitment and Activation
A critical immunomodulatory role of defensins is their ability to recruit and activate immune cells at sites of infection and inflammation. mdpi.comnih.gov Neutrophils, often the first responders to an infection, release defensins which, in turn, can attract other immune cells. nih.gov Human β-defensins, for example, can act as chemoattractants for a variety of immune cells, including neutrophils, monocytes, dendritic cells, and T cells. nih.govjmb.or.kr
Beyond recruitment, defensins can also directly activate these cells. mdpi.com For instance, human neutrophil peptides (HNPs) can trigger the degranulation of mast cells, leading to the release of histamine (B1213489) and various cytokines and chemokines. mdpi.com They can also enhance the oxidative burst in monocytes and promote the maturation of dendritic cells. mdpi.comfrontiersin.org This activation of antigen-presenting cells like dendritic cells is crucial for bridging the innate and adaptive immune responses, as it facilitates the subsequent activation of T cells and the development of a specific, long-lasting immunity. nih.govjmb.or.kr The table below provides a summary of the immunomodulatory functions attributed to defensins in general.
| Immunomodulatory Function | Affected Immune Cells | Key Receptors/Pathways Involved | Outcome | Reference |
|---|---|---|---|---|
| Chemotaxis | Immature dendritic cells, memory T cells, neutrophils, monocytes | CCR6, various GPCRs | Recruitment of immune cells to inflammatory sites. nih.govfrontiersin.orgjmb.or.kr | nih.govfrontiersin.orgjmb.or.kr |
| Cell Activation | Dendritic cells, macrophages, mast cells, T cells | TLR1, TLR2, TLR4, P2X7 | Enhanced antigen presentation, cytokine/chemokine release, degranulation. mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |
| Cytokine/Chemokine Induction | Epithelial cells, monocytes, macrophages, dendritic cells | NF-κB, MAPK pathways | Amplification of inflammatory response (e.g., production of IL-1β, IL-6, IL-8, TNFα). nih.govmdpi.commdpi.com | nih.govmdpi.commdpi.com |
| Modulation of Adaptive Immunity | Dendritic cells, T cells | TLR-mediated maturation of dendritic cells | Enhanced antigen-specific T cell responses. nih.govjmb.or.kr | nih.govjmb.or.kr |
Gene Expression and Transcriptional Regulation of Defensin Ard1
Genomic Context and Structural Variation of Defensin (B1577277) Genes
Avian β-defensin genes, including ARD1 (AvBD1), are located in a single, dense cluster on chromosome 3 in chickens, specifically in the 3q3.5-q3.7 region. nih.govjst.go.jp This cluster spans approximately 86.0 to 200 kb and contains at least 14 distinct β-defensin genes (AvBD1 through AvBD14). nih.govjst.go.jpnih.gov The genomic organization of this locus suggests that it arose from a series of gene duplication events, which was followed by significant divergence, particularly in the exons that code for the mature peptide. nih.govnih.gov This evolutionary pattern has allowed for the development of a diverse array of defensin peptides from a common ancestral gene. nih.gov
Unlike the majority of mammalian β-defensin genes which typically have two exons, chicken β-defensin genes, including AvBD1, are generally composed of four exons. nih.govasm.org These exons encode for distinct functional parts of the peptide:
Exon 1: Corresponds to the 5' untranslated region (UTR). nih.gov
Exon 2: Encodes the signal peptide and a portion of the pro-piece. nih.gov
Exon 3: Encodes the remainder of the pro-piece and the majority of the mature peptide sequence. nih.gov
Exon 4: Encodes the final part of the mature peptide and the 3' UTR. nih.gov
The defensin gene region is known for its structural variation, which includes single nucleotide polymorphisms (SNPs) and copy number variation (CNV). nih.govnih.govasm.org While SNPs within the coding regions are relatively infrequent, those in regulatory or intronic regions can affect transcription efficiency and, consequently, an individual's predisposition to disease. nih.gov For example, polymorphisms in AvBD genes have been associated with varying resistance to Salmonella enteritidis in chickens. nih.govjst.go.jp CNV, where the number of copies of a particular gene varies between individuals, has also been observed and is thought to influence the level of defensin expression. nih.govasm.org
Transcriptional Regulation of Defensin ARD1 Gene Expression
The regulation of ARD1 gene expression is multifaceted, involving both constitutive production and inducible responses, controlled by specific regulatory elements and transcription factors.
This compound exhibits both constitutive and inducible expression patterns that are tissue-specific. nih.govmdpi.complos.org Constitutive expression provides a baseline level of antimicrobial protection at mucosal surfaces and in immune cells. ARD1 is strongly expressed in the bone marrow, where myeloid cells like heterophils (the avian equivalent of neutrophils) are produced. nih.govacademie-sciences.fr It is also constitutively expressed at moderate to high levels in primary chicken oviduct epithelial cells. asm.org
Inducible expression allows for a rapid increase in ARD1 production in response to pathogens or inflammatory signals. mdpi.complos.org For instance, ARD1 mRNA levels are upregulated in response to infection with various pathogens, including bacteria and viruses. academie-sciences.frplos.org Studies have shown that lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, can induce the expression of β-defensins. asm.orgplos.org Similarly, infection with Salmonella can upregulate AvBD gene expression in the chicken intestine. academie-sciences.fr This inducibility is a critical component of the innate immune response, enabling the host to quickly counter microbial threats.
The expression of ARD1 can also be developmentally regulated, with varying levels observed during embryonic development and after hatching. asm.orgmdpi.com
| Tissue/Cell Type | Expression Type | Inducing Stimuli | Reference |
|---|---|---|---|
| Bone Marrow | Constitutive (Strong) | N/A | nih.govacademie-sciences.fr |
| Oviduct Epithelial Cells | Constitutive (Moderate) & Inducible | Salmonella enterica | asm.org |
| Tracheal Epithelial Cells | Inducible | Haemophilus paragallinarum, LPS | asm.orgplos.org |
| Intestinal Epithelium | Inducible | Salmonella spp., LPS | academie-sciences.frplos.org |
| Peripheral Blood Mononuclear Cells (PBMCs) | Inducible | 1,25-dihydroxyvitamin D3 | nih.govjst.go.jp |
The promoter region of β-defensin genes, located upstream of the coding sequence, contains specific DNA sequences known as regulatory elements that are crucial for initiating transcription. Analysis of the promoter region for avian β-defensins, such as the closely related gallinacin-6 (B1576546) (AvBD6), has revealed the presence of canonical promoter elements like a TATA box and a CAAT box. nih.govplos.org These elements serve as binding sites for general transcription factors, forming the transcription initiation complex. The TATA box for the Gal-6 gene, for example, is located at approximately -29 base pairs upstream of the transcription start site. nih.gov Similar structures are expected to regulate the transcription of the ARD1 gene.
The inducible expression of ARD1 and other β-defensins is largely mediated by specific transcription factors that bind to regulatory elements in the promoter. nih.gov Key among these are Nuclear Factor-kappa B (NF-κB) and Nuclear Factor for Interleukin-6 expression (NF-IL-6, also known as C/EBPβ). nih.govnih.gov
NF-κB: This is a critical transcription factor in the immune and inflammatory responses. nih.govmdpi.com Its binding sites have been identified in the promoter regions of various defensin genes, including avian ones. nih.govfrontiersin.org Upon stimulation by pathogens or inflammatory cytokines, NF-κB translocates to the nucleus and binds to its consensus sequence, activating gene transcription. The induction of tracheal antimicrobial peptide (TAP), a bovine β-defensin, by LPS is mediated by NF-κB. asm.orgnih.gov
NF-IL-6 (C/EBPβ): This transcription factor often works synergistically with NF-κB to activate innate immune response genes. nih.govnih.gov Putative binding sites for NF-IL-6 have been found in the promoter regions of avian β-defensins. nih.govfrontiersin.org Studies on the bovine TAP gene show that both NF-κB and NF-IL-6 binding sites are required for full inducible transcription in response to LPS. nih.gov
Other transcription factors, such as Activator Protein-1 (AP-1), have also been implicated in the regulation of defensin genes, sometimes in cooperation with NF-κB. mdpi.comnih.govfrontiersin.org
| Transcription Factor | Role in Defensin Expression | Associated Stimuli | Reference |
|---|---|---|---|
| NF-κB | Mediates inducible expression | LPS, bacterial infection, inflammatory mediators | nih.govnih.govmdpi.com |
| NF-IL-6 (C/EBPβ) | Synergistic activation with NF-κB | LPS, inflammatory mediators | nih.govnih.govfrontiersin.org |
| AP-1 | Basal and inducible transcription | Inflammatory mediators | mdpi.comnih.govfrontiersin.org |
Influence of Environmental Stimuli and Infection on Gene Expression
The expression of the ARD1 gene is highly responsive to environmental cues, particularly microbial challenges. plos.org This ensures that the peptide is deployed where and when it is most needed to combat infection.
Infection with pathogenic bacteria is a potent inducer of ARD1 expression. For example, infection of chicken oviduct epithelial cells with Salmonella enterica serovar Enteritidis leads to a dynamic change in the expression profile of multiple AvBD genes, including the induction of those with minimal basal expression. asm.org Interestingly, some pathogens may have evolved mechanisms to dampen this host response, as certain Salmonella mutant strains elicited a stronger defensin response than the wild-type strain. asm.org Viral infections also trigger an increase in β-defensin expression in tissues like the lungs and spleen. nih.gov
Beyond direct infection, components of microbes like LPS are powerful stimuli for defensin gene expression in epithelial and immune cells. asm.orgplos.orgnih.gov Dietary compounds can also modulate defensin expression. For instance, 1,25-dihydroxyvitamin D3, the active form of vitamin D, has been shown to up-regulate the expression of several AvBD genes, including AvBD1, in chicken peripheral blood mononuclear cells (PBMCs) and intestinal epithelial cells. nih.govjst.go.jp This suggests a link between nutritional status and the robustness of the innate immune system.
Post-Transcriptional and Translational Control Mechanisms
Regulation of this compound levels does not end with transcription; it is also controlled at the post-transcriptional and translational levels. These mechanisms provide additional layers of control, allowing for fine-tuning of the peptide's production.
Avian β-defensins are synthesized as prepropeptides, which include a signal peptide, a pro-piece, and the mature peptide. nih.gov The signal peptide is cleaved off during translocation into the endoplasmic reticulum. nih.gov The subsequent processing of the pro-peptide to yield the active, mature defensin is a key post-translational step. For AvBD1 and AvBD2, the pro-piece is notably short and lacks the strong negative charge seen in mammalian α-defensins, which is thought to neutralize the cationic mature peptide within the cell. nih.gov The proteases responsible for this cleavage in avian species are not yet fully identified. nih.gov
There is evidence for translational control in the induction of AvBD genes. Studies using the protein synthesis inhibitor cycloheximide (B1669411) showed that it completely blocked the 1,25-dihydroxyvitamin D3-induced upregulation of AvBD1, AvBD6, and AvBD9. nih.govjst.go.jp This indicates that the induction is not a direct effect of the vitamin D receptor on the defensin genes but requires the synthesis of an intermediate protein, highlighting a translational control point. nih.govjst.go.jp
Furthermore, post-transcriptional regulation via microRNAs (miRNAs) is an emerging area of interest. miRNAs are small non-coding RNAs that can bind to the 3' UTR of target mRNAs, leading to their degradation or translational repression. nih.govjst.go.jp While direct miRNA regulation of ARD1 has not been extensively detailed, studies on other avian β-defensins, such as AvBD11, have shown that they can be regulated by specific miRNAs (e.g., gga-miR-1615), suggesting this may be a conserved mechanism across the AvBD gene family. nih.gov Direct RNA sequencing has also revealed that infection with Campylobacter jejuni can lead to post-transcriptional modifications of AvBD1 and AvBD7 transcripts.
Ecological Significance and Evolutionary Biology of Defensin Ard1
Phylogenetic Relationships of Defensin (B1577277) ARD1 within Insect Defensins
Defensin ARD1 is an antimicrobial peptide (AMP) originally isolated from the caterpillar hemolymph of the lepidopteran species Archeoprepona demophoon. pdbj.orguanl.mx It belongs to the well-characterized family of insect defensins, which are key effectors of the innate immune system. nih.govmarquette.edu Structurally, ARD1 is classified as a cysteine-stabilized αβ (CSαβ) defensin, featuring a signature motif composed of an α-helix linked to a two-stranded antiparallel β-sheet by three intramolecular disulfide bridges. nih.govnih.govnih.govfrontiersin.org This structural scaffold is a hallmark of classical insect-type defensins (CITDs). nih.govmdpi.com
Phylogenetic analyses consistently place ARD1 within a distinct lineage of lepidopteran defensins. nih.govnih.gov Its closest known homolog is heliomicin (B1576475), an antifungal defensin isolated from the tobacco budworm, Heliothis virescens. nih.govunl.pt ARD1 and heliomicin are remarkably similar, differing by only two amino acid residues. pdbj.orgresearchgate.netusp.br This high degree of sequence identity is reflected in their phylogenetic clustering, where they form a tight monophyletic group. nih.gov This lepidopteran cluster is phylogenetically separate from defensin groups found in other insect orders such as Diptera (flies), Coleoptera (beetles), Hemiptera (true bugs), and Hymenoptera (ants, bees). nih.govsemanticscholar.org The broader family of insect defensins, including ARD1, represents an ancient and evolutionarily conserved group of molecules that are phylogenetically distinct from defensins found in mammals or plants, suggesting an independent evolutionary trajectory despite structural similarities. semanticscholar.orgoup.com
The table below shows the sequence alignment of this compound with its close homolog, heliomicin, highlighting the two amino acid differences.
| Peptide | Sequence |
| This compound | DKLIGSC VWGAVD YTSNC NAEC KRRGYKGGHC GSFAG VNCWC ET |
| Heliomicin | DKLIGSC VWGAVN YTSNC NAEC KRRGYKGGHC GSFAA VNCWC ET |
| Conserved cysteine residues are shown in bold. |
Evolutionary Diversification and Conservation of Defensin Gene Families Across Species
The diversity observed within insect defensin families is largely a product of gene duplication followed by functional divergence. nih.govmdpi.comnih.gov Across various insect species, defensin genes often exist as multigene families, with the number of gene copies varying significantly from one species to another. nih.gov This pattern strongly suggests that defensin genes have undergone repeated duplication events throughout insect evolution, creating a diverse array of paralogues. nih.govmdpi.com
Following duplication, these new gene copies are subject to different evolutionary pressures, which can lead to subfunctionalization, where each copy acquires a more specialized role. cdnsciencepub.com For instance, studies in the house fly, Musca domestica, have identified distinct clusters of defensin genes that are expressed at different life stages (larva/pupa vs. adult), with the adult-expressed genes evolving at a faster rate. cdnsciencepub.com Similarly, research on termite defensin-like peptides, known as termicins, revealed that gene duplication has occurred repeatedly, and after duplication, one of the gene copies often evolves toward a different molecular charge. nih.govpnas.org
This evolutionary model of duplication and diversification is evident in the relationship between this compound and its homologs. nih.govbiorxiv.org The high similarity between ARD1 and heliomicin, which arose in different lepidopteran families, points to a shared ancestral gene that likely underwent duplication and subsequent minor sequence changes, leading to peptides with distinct potencies. nih.govresearchgate.net The existence of other highly similar defensins, such as LsAMP-1 and LsAMP-2 in the ciliate Lembadion bullinum which are homologous to ARD1 and heliomicin, further supports the hypothesis that these peptides evolved through duplication and diversification events under strong selective pressures. nih.govbiorxiv.org This process allows insects to rapidly adapt their immune arsenal (B13267) to new or changing pathogenic threats. frontiersin.org
The evolutionary diversification of defensin genes is a direct adaptive response to the immense and varied pressure exerted by microbial pathogens. mdpi.comcdnsciencepub.com Insects inhabit diverse environments and are constantly exposed to a wide range of bacteria and fungi, creating a co-evolutionary "arms race" that drives the rapid evolution of immune-related genes. cdnsciencepub.com
Evidence for this adaptive evolution is found across multiple insect orders. In mosquitoes, defensin genes show clear signs of adaptive evolution, indicating a selective advantage in countering specific pathogens. nih.gov Likewise, studies on termite and ant defensins have identified positive selection acting on the mature, active region of the peptide. nih.govpnas.org This suggests that natural selection favors mutations that enhance the antimicrobial efficacy or alter the target spectrum of the defensin molecule.
The case of this compound provides a clear example of this adaptive process. Although it differs from heliomicin by only two amino acids (N17D and A20G), these subtle changes result in a two- to eight-fold increase in its antifungal activity against the human pathogenic fungi Aspergillus fumigatus and Candida albicans. researchgate.netusp.brresearchgate.netresearchgate.net This functional enhancement is a hallmark of adaptive evolution, where small changes in the peptide's sequence, likely driven by pressure from specific fungal pathogens in the evolutionary history of Archeoprepona demophoon, have led to a more potent defensive weapon. researchgate.net This rapid evolution and functional fine-tuning allow insect populations to adapt their innate immune defenses to their specific ecological niches and the pathogens they encounter. cdnsciencepub.com
Advanced Research Methodologies and Experimental Approaches in Defensin Ard1 Studies
Biochemical Purification and Initial Characterization Techniques
The journey to understanding Defensin (B1577277) ARD1 began with its isolation and purification from the immune hemolymph of Archaeoprepona demophon caterpillars. rcsb.org Initial characterization of ARD1 and similar defensins often involves a series of chromatographic techniques to achieve homogeneity.
A typical purification protocol includes:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for purifying peptides like ARD1. nih.gov Different gradient conditions can be optimized for individual peptides to achieve high purity. unl.pt
Mass Spectrometry (MS): Following purification, mass spectrometry is employed to determine the precise molecular mass of the peptide. unl.pt This technique confirmed that the six cysteine residues in a related defensin form three intramolecular disulfide bonds, a key structural feature of the defensin family. unl.pt
Amino Acid Analysis and Sequencing: Edman degradation or similar sequencing methods are used to determine the primary amino acid sequence of the purified peptide. unl.pt This revealed that ARD1 differs from another lepidopteran defensin, heliomicin (B1576475), by only two residues. rcsb.org
These initial biochemical steps are crucial for obtaining a pure sample of ARD1 for subsequent functional and structural analyses.
Genetic Engineering and Site-Directed Mutagenesis for Functional Dissection
To investigate the relationship between the structure and the antimicrobial activity of ARD1, researchers have turned to genetic engineering and site-directed mutagenesis. rcsb.org These molecular biology techniques allow for the creation of specific, intentional changes to the DNA sequence encoding the defensin, resulting in modified peptides with altered properties. wikipedia.org
Key approaches include:
Oligonucleotide-Directed Mutagenesis: This method uses synthetic DNA primers containing the desired mutation to alter the gene sequence. wikipedia.org
Cassette Mutagenesis: A segment of the gene is replaced with a synthetic DNA fragment containing the mutation. wikipedia.org
Whole Plasmid Mutagenesis: This technique utilizes PCR to introduce mutations into the entire plasmid containing the defensin gene. neb.com
In the context of ARD1, site-directed mutagenesis has been instrumental in creating analogues with enhanced antifungal activity. rcsb.org By modifying cationic and hydrophobic regions of the peptide, researchers have been able to probe the importance of these domains for its function. rcsb.org For instance, the engineered peptides ETD-135 and ETD-151, derived from ARD1, demonstrated improved potency against human pathogens like Aspergillus fumigatus and Candida albicans. rcsb.org This approach not only helps in understanding the fundamental biology of ARD1 but also paves the way for the rational design of more effective antimicrobial agents. sci-hub.se
In Vitro Assays for Antimicrobial Activity and Mechanistic Insights
A variety of in vitro assays are employed to determine the antimicrobial spectrum and potency of Defensin ARD1 and its analogues. These assays are critical for quantifying the peptide's effectiveness against different microorganisms and for elucidating its mechanism of action.
Commonly used assays include:
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the defensin required to inhibit the visible growth of a microorganism. peerj.com The microbroth dilution method is a standard technique where serial dilutions of the peptide are incubated with a standardized number of microbial cells. openveterinaryjournal.com
Checkerboard Assay: This method is used to assess the synergistic or antagonistic effects of combining the defensin with other antimicrobial agents. peerj.com
These assays have shown that ARD1 is more active against the human pathogens Aspergillus fumigatus and Candida albicans than the related defensin, heliomicin. rcsb.org
Membrane Permeabilization and Lysis Assays
A primary mechanism by which many defensins, likely including ARD1, exert their antimicrobial effect is through the disruption of microbial cell membranes. frontiersin.org Several assays are used to investigate this membrane activity:
N-phenyl-1-napthylamine (NPN) Uptake Assay: This assay measures the permeabilization of the outer membrane of Gram-negative bacteria. plos.org
Propidium Iodide (PI) Uptake Assay: PI is a fluorescent dye that can only enter cells with compromised membranes, making it a useful indicator of membrane integrity. mdpi.com
Chromium Release Assay: The release of pre-loaded chromium-51 (B80572) from target cells is a measure of membrane lysis. nih.gov
Vesicle Lysis Assays: The ability of the defensin to induce the lysis of artificial lipid vesicles provides direct evidence of its membrane-disrupting capabilities. tulane.edu
Studies on other defensins have shown that they can cause a rapid collapse of the membrane potential and increased ion flow across the membrane. nih.gov This initial membrane permeabilization is often a critical step leading to cell death. tulane.edu
Studies on Inhibition of Essential Microbial Processes
Beyond direct membrane disruption, defensins can inhibit other essential microbial processes. Research on various defensins suggests that ARD1 might also act through these mechanisms:
Inhibition of Cell Wall Synthesis: Some defensins can sequester Lipid II, a precursor molecule essential for the synthesis of the bacterial cell wall. frontiersin.org
Inhibition of Macromolecular Synthesis: Defensins have been shown to interfere with the synthesis of DNA, RNA, and proteins in target microbes.
Inhibition of Enzymes: Specific defensins can inhibit the activity of crucial microbial enzymes. For example, some human defensins inhibit plasma membrane H+-ATPases. mdpi.com
Integrated Omics Approaches in Defensin Research (e.g., Proteomics, Transcriptomics)
The advent of "omics" technologies has provided a global view of the cellular response to defensin treatment. While specific studies on ARD1 using these approaches are not yet widely published, the application of proteomics and transcriptomics to other defensins offers a blueprint for future research.
Proteomics: This involves the large-scale study of proteins. Techniques like Surface-Enhanced Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (SELDI-TOF MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify changes in the protein profiles of microorganisms upon treatment with a defensin. nih.gov For example, proteomic analysis has been used to study the effects of a scorpion defensin on Staphylococcus aureus, revealing significant alterations in pathways related to ribosomes and amino acid synthesis. mdpi.com
Transcriptomics: This is the study of the complete set of RNA transcripts in a cell. RNA-sequencing (RNA-seq) can reveal which genes are up- or down-regulated in a pathogen when exposed to a defensin. frontiersin.orgnih.gov This can provide insights into the microbial stress response and the pathways targeted by the peptide. mdpi.comfrontiersin.org
Integrated omics approaches provide a powerful, systems-level understanding of the complex interactions between defensins and their microbial targets.
Computational Biology and Bioinformatics
Computational biology and bioinformatics play an increasingly important role in defensin research, from the identification of new defensins to the prediction of their structure and function.
Key computational approaches include:
Sequence Analysis: Bioinformatics tools are used to identify new defensin sequences in genomic and transcriptomic databases and to analyze their relationships with known defensins. nih.gov
Homology Modeling: The three-dimensional structure of ARD1 and its mutants can be predicted based on the known structures of related defensins, such as heliomicin. nih.gov This allows for a comparative analysis of their structural properties. rcsb.org
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of defensins and their interactions with microbial membranes. nsf.gov
These computational methods are essential for guiding experimental work and for developing a deeper understanding of the structure-activity relationships of defensins like ARD1. nih.govuni-goettingen.de
Sequence Alignment and Phylogenetic Tree Construction
Sequence alignment and the subsequent construction of phylogenetic trees are fundamental bioinformatic approaches used to situate this compound within the broader family of defensin proteins. These methods provide insights into the evolutionary relationships and structural similarities between ARD1 and other defensins.
Detailed research findings show that this compound shares significant sequence identity with other lepidopteran antifungal peptides. nih.gov For instance, it is highly similar to heliomicin, a defensin isolated from Heliothis virescens, differing by only two amino acid residues. rcsb.orgnih.gov Despite this small difference, ARD1 exhibits two- to eightfold greater activity against A. fumigatus and C. albicans. researchgate.net This highlights how minor sequence variations can dramatically impact biological function.
Phylogenetic analysis, often performed using methods like the neighbor-joining approach, visually represents these relationships. nih.govui.ac.id In such analyses, this compound consistently clusters with other insect-derived antifungal defensins. For example, a phylogenetic tree inferred from the structural alignment of various defensins places ARD1 in a monophyletic cluster with heliomicin and newly identified defensins from the ciliate Laurentiella sp. (LsAMP-1 and LsAMP-2), underscoring a shared evolutionary origin. nih.govresearchgate.net These trees are constructed from multiple sequence alignments, where homologous sites among a set of amino acid or nucleotide sequences are compared to identify substitutions and conserved regions. bioinformatics.nl The branching patterns (topology) of the tree illustrate the nested sets of relationships, or clades, grouping sequences based on shared ancestry. bioinformatics.nl
Table 1: Sequence Identity of this compound with Homologous Peptides
| Compared Peptide | Source Organism | Sequence Identity with ARD1 |
|---|---|---|
| Heliomicin | Heliothis virescens | High (differs by 2 residues) researchgate.netnih.gov |
| LsAMP-1 | Laurentiella sp. | 59% nih.gov |
| LsAMP-2 | Laurentiella sp. | 71% nih.gov |
This comparative sequence analysis is crucial for identifying key residues and motifs, such as the cysteine-stabilized αβ (CSαβ) motif common to insect defensins, which is vital for their structural integrity and function. nih.govnih.gov
Molecular Dynamics Simulations for Peptide-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing a detailed view of peptide-target interactions over time. nih.gov For this compound and its derivatives, MD simulations are employed to understand the molecular basis of their antifungal activity, particularly their interaction with fungal cell membranes. nih.govplos.org
These simulations can reveal how the peptide inserts into and disrupts the lipid bilayer of a pathogen. nih.gov For example, studies on defensin derivatives have used MD simulations to correlate antibacterial activity with the dynamics of membrane insertion, identifying specific amino acids responsible for membrane disruption. nih.gov Accelerated Molecular Dynamics (aMD), an enhanced sampling technique, has been used to examine conformational changes in defensin mutants, revealing how specific mutations can enhance stability and increase the deformation of fungal mimic membranes. plos.org
In the context of defensin research, MD simulations are often performed using software packages like Gromacs, applying force fields such as OPLS or Charmm27 to model the atomic interactions. nih.gov The simulation environment typically involves placing the defensin model in a water-filled box neutralized with ions to mimic physiological conditions. nih.gov By analyzing the trajectory of the simulation, researchers can observe changes in the peptide's secondary structure, its orientation relative to a lipid monolayer, and its potential to form pores in the membrane. pdbj.orgresearchgate.net These insights are critical for the rational design of novel antimicrobial peptides, as demonstrated by the engineering of ARD1 mutants (e.g., ETD-135 and ETD-151) with increased hydrophobicity or cationicity, which led to enhanced antifungal potency. rcsb.orgresearchgate.net
Bioinformatic Tools for Gene and Protein Family Analysis
The study of this compound is supported by a wide array of bioinformatic tools and databases that facilitate gene and protein family analysis. These resources are essential for identifying new defensin genes, classifying them into families, and predicting their functional properties. researchgate.netplos.org
The process often begins with genome mining, where entire genomes are scanned to find sequences homologous to known defensins. researchgate.netresearchgate.net Tools like BLAST (Basic Local Alignment Search Tool) and HMM (Hidden Markov Model) searches are instrumental in this discovery phase. researchgate.net For instance, a comprehensive scan of the grapevine genome using these methods identified 79 defensin-like sequences. nih.gov
Once potential defensin sequences are identified, they are subjected to further analysis to characterize their features. This includes:
Protein Family Classification: Databases like InterPro and Pfam are used to classify proteins into families based on their sequence signatures and domains. ebi.ac.uk Defensins are typically characterized by the cysteine-stabilized αβ motif. nih.gov
Phylogenetic Analysis: Software like MEGA (Molecular Evolutionary Genetics Analysis) is used to construct phylogenetic trees from sequence alignments, helping to infer evolutionary relationships. ui.ac.id
Structural Prediction: Tools can predict the three-dimensional structure of the peptide, which is crucial for understanding its function. researchgate.net
Web Servers: Specialized web servers, such as iDPF-PseRAAAC, have been developed to identify defensin families and subfamilies based on amino acid composition, aiding in high-throughput analysis. plos.org
This bioinformatic pipeline allows researchers to move from raw genomic data to functional hypotheses. The analysis of the defensin gene family in various organisms, from wheat to honey bees, provides a comparative context for understanding the evolution and diversification of these important immune molecules. ui.ac.idfrontiersin.org
Table 2: Key Bioinformatic Tools and Databases in Defensin Research
| Tool/Database | Application | Reference |
|---|---|---|
| BLAST | Finding regions of local similarity between sequences. | researchgate.net |
| HMM (Hidden Markov Models) | Searching for a family of related sequences in a database. | researchgate.net |
| InterPro | Functional analysis and classification of protein families. | ebi.ac.uk |
| MEGA | Software for conducting molecular evolutionary genetics analysis. | ui.ac.id |
| Gromacs | A molecular dynamics simulation package. | nih.gov |
| iDPF-PseRAAAC | Web-server for identifying defensin peptide families. | plos.org |
Through the integrated application of these advanced methodologies, the scientific community continues to unravel the complex biology of this compound, paving the way for potential therapeutic applications.
Q & A
Q. What are the primary biological functions of Defensin ARD1 in cellular processes, and how are these functions experimentally validated?
this compound is implicated in cell cycle regulation, proliferation, differentiation, and autophagy, with emerging roles in cancer progression. Key methodologies for functional validation include:
- Gene knockdown/knockout : siRNA or CRISPR-Cas9 to assess phenotypic changes (e.g., cell cycle arrest) .
- Immunoassays : Western blotting and immunofluorescence to track ARD1 expression dynamics across cell cycle phases (e.g., S-phase nuclear translocation) .
- Co-immunoprecipitation (Co-IP) : To identify interaction partners (e.g., NRF2 in colorectal cancer) .
Q. What standard methodologies are employed to detect and quantify ARD1 expression in different biological tissues?
- Quantitative PCR (qPCR) : For mRNA-level quantification using primers targeting human ARD1 (hARD1) isoforms .
- Immunohistochemistry (IHC)/Immunofluorescence : Tissue-specific localization using validated antibodies (e.g., CRC tumor vs. normal tissues) .
- Subcellular fractionation : Isolate nuclear/cytoplasmic fractions to resolve localization ambiguities, coupled with Western blotting .
- Flow cytometry : To correlate ARD1 expression with cell cycle stages (e.g., propidium iodide staining for DNA content) .
Advanced Research Questions
Q. How can conflicting reports on ARD1’s subcellular localization be resolved methodologically?
Discrepancies in ARD1 localization (nuclear vs. cytoplasmic) arise from technical variability and isoform-specific differences. Strategies include:
- Multi-technique validation : Combine confocal microscopy, subcellular fractionation, and live-cell imaging with tagged ARD1 constructs (e.g., GFP-ARD1) .
- Isoform-specific probes : Design antibodies or CRISPR-edited cell lines to distinguish between hARD1 variants (e.g., hARD1235 vs. shorter isoforms) .
- Context-dependent assays : Evaluate localization under stress conditions (e.g., hypoxia, nutrient deprivation) to assess dynamic shifts .
Q. What experimental strategies validate ARD1’s interaction with NRF2 in cancer progression, and how are these interactions mechanistically characterized?
- Co-IP and proximity ligation assays (PLA) : Confirm physical interaction in CRC cell lines and patient-derived xenografts .
- Functional rescue experiments : siRNA-mediated ARD1 knockdown followed by NRF2 overexpression to assess pathway dependency .
- Acetylation assays : Mass spectrometry to identify ARD1-mediated acetylation sites on NRF2, coupled with mutagenesis (e.g., lysine-to-arginine substitutions) .
- In vivo models : CRISPR-edited ARD1/NRF2 knockout mice crossed with CRC models to evaluate tumorigenesis .
Q. How should researchers design experiments to assess ARD1’s role in autophagy under varying stress conditions?
- Stress induction : Treat cells with autophagy inducers (e.g., rapamycin) or inhibitors (e.g., chloroquine) under nutrient deprivation .
- Autophagy flux assays : LC3-II turnover via Western blot or fluorescent LC3 puncta quantification .
- ARD1 modulation : Overexpression or knockdown combined with autophagy reporter systems (e.g., mRFP-GFP-LC3) .
- Multi-omics integration : Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to link ARD1 activity to autophagy-related pathways .
Q. What statistical approaches address variability in ARD1 expression data across heterogeneous tissue samples?
- Meta-analysis : Pool data from public repositories (e.g., TCGA, GEO) using standardized normalization pipelines .
- Mixed-effects models : Account for batch effects and inter-patient variability in CRC cohort studies .
- Pearson/Spearman correlation : Quantify ARD1-NRF2 co-expression (e.g., Fig. 1B in CRC tissues) .
- Power analysis : Pre-study sample size calculation to ensure robustness in low-abundance ARD1 detection .
Q. How can researchers ensure reproducibility in ARD1 acetylation assays given technical variability?
- Replicate experiments : Minimum triplicate runs for enzymatic assays (e.g., acetyltransferase activity) .
- Positive/negative controls : Include known acetylated substrates (e.g., histones) and ARD1 catalytic mutants .
- Standardized protocols : Detailed SOPs for buffer conditions (e.g., pH, cofactors like acetyl-CoA) .
- Blinded analysis : Independent validation of acetylation signals by multiple lab members .
Data Integration and Presentation
- Figure references : For CRC tissue analysis, see Figure 1A (ARD1/NRF2 upregulation) and Figure 1B (Pearson correlation) .
- Table design : Tabulate ARD1 expression levels (fold-change) across cell lines/tissues with p-values and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
